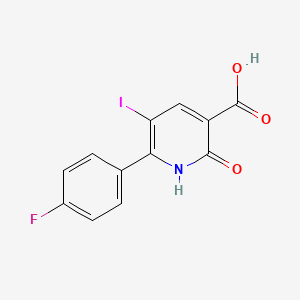

6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC20143432

Molecular Formula: C12H7FINO3

Molecular Weight: 359.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7FINO3 |

|---|---|

| Molecular Weight | 359.09 g/mol |

| IUPAC Name | 6-(4-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H7FINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |

| Standard InChI Key | FICYOLPTORMHRE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)F |

Introduction

Structural and Molecular Characterization

Chemical Identity and Formula

6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (IUPAC name: 6-(4-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid) has the molecular formula C₁₂H₇FINO₃ and a molecular weight of 359.09 g/mol. The structure combines a dihydropyridine ring with substituents at positions 3 (carboxylic acid), 5 (iodine), and 6 (4-fluorophenyl group). The presence of electronegative halogens (fluorine and iodine) and the electron-withdrawing carboxylic acid group significantly influences its electronic distribution and reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇FINO₃ |

| Molecular Weight | 359.09 g/mol |

| IUPAC Name | 6-(4-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)F |

| InChIKey | FICYOLPTORMHRE-UHFFFAOYSA-N |

The fluorine atom at the para position of the phenyl ring enhances metabolic stability, while the iodine atom at position 5 offers a potential site for further functionalization via nucleophilic substitution .

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-(4-fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves multi-step protocols starting from commercially available precursors. A representative pathway includes:

-

Formation of the Dihydropyridine Core: Condensation of 4-fluorobenzaldehyde with a β-keto ester, followed by cyclization under acidic conditions.

-

Iodination: Electrophilic iodination at position 5 using iodine monochloride (ICl) in acetic acid.

-

Oxidation and Carboxylic Acid Formation: Hydrolysis of the ester group to the carboxylic acid using aqueous NaOH, followed by acidification .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | H₂SO₄, EtOH, reflux, 6 h | 65–70 |

| Iodination | ICl, AcOH, 0–5°C, 2 h | 80–85 |

| Hydrolysis | 2M NaOH, MeOH/H₂O, 60°C, 4 h | 90–95 |

Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., using ethanol/water mixtures) are critical for achieving high purity .

Challenges in Synthesis

Key challenges include:

-

Regioselectivity: Ensuring iodination occurs exclusively at position 5, avoiding competing reactions at position 4. This is achieved by controlling temperature and using sterically hindered solvents.

-

Acid Sensitivity: The dihydropyridine ring is prone to decomposition under strong acidic conditions, necessitating pH control during hydrolysis .

Reactivity and Functionalization

Nucleophilic Substitution at the Iodine Center

The iodine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides in polar aprotic solvents (e.g., DMF, DMSO). For example:

This reactivity is exploited to generate analogs for structure-activity relationship (SAR) studies .

Carboxylic Acid Derivatives

The carboxylic acid group at position 3 can be converted to:

-

Amides: Via coupling with amines using EDC/HOBt.

-

Esters: Fisher esterification with alcohols under acidic conditions.

These derivatives are intermediates for prodrug development or to enhance membrane permeability .

| Compound | IC₅₀ (Tyrosine Kinase) | MIC (S. aureus) |

|---|---|---|

| Target Compound | Not reported | Not reported |

| 4-Ethoxy-1-(4-fluorophenyl)-2-oxo... | 12 nM | - |

| 6-(4-Fluorophenyl)-2-oxo... | - | 8 µg/mL |

These data suggest that halogenation and substitution patterns critically influence bioactivity, warranting further investigation into the target compound’s pharmacological potential .

Physicochemical Properties and Solubility

The compound’s solubility profile is dictated by its ionizable carboxylic acid group (predicted pKa ≈ 2.35) :

-

Aqueous Solubility: ~1.2 mg/mL in pH 7.4 buffer.

-

Lipophilicity: logP ≈ 2.1 (calculated using ChemAxon).

Formulation strategies, such as salt formation (e.g., sodium or lysine salts) or nanoemulsion systems, could enhance bioavailability for in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume